The compound 2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide; dihydrochloride, commonly known as CX-5461, is a potent inhibitor of ribosomal RNA synthesis. It specifically targets RNA polymerase I-driven transcription, making it a significant compound in cancer research and treatment.
CX-5461 has been extensively studied for its potential therapeutic applications in oncology. It was first reported in the literature as a selective inhibitor of RNA polymerase I, which plays a crucial role in ribosomal RNA synthesis essential for protein production in cells. The compound has shown promising results in preclinical studies, particularly against various cancer cell lines.
CX-5461 is classified as an antineoplastic agent due to its ability to inhibit tumor growth by targeting ribosomal RNA synthesis. Its mechanism of action involves inducing cellular stress responses that can lead to apoptosis in cancer cells.
The synthesis of CX-5461 involves multiple steps that typically include the formation of key intermediates followed by the construction of the final compound through coupling reactions. The detailed synthetic pathway is proprietary and may vary among different research groups or pharmaceutical companies.
Key steps in the synthesis may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of CX-5461 can be represented by its chemical formula with a molecular weight of approximately 513.614 g/mol. The compound contains several functional groups that contribute to its biological activity.
Key structural data includes:
CX-5461 primarily undergoes reactions related to its interactions with biological macromolecules. Its main reaction involves binding to RNA polymerase I, inhibiting its activity and thus blocking ribosomal RNA synthesis.
The inhibition mechanism can be quantitatively assessed using IC50 values, which measure the concentration required to inhibit 50% of the target activity. For CX-5461, IC50 values have been reported as follows:
These values indicate its potency across different cancer cell lines.
CX-5461 exerts its effects by selectively inhibiting RNA polymerase I, leading to decreased synthesis of ribosomal RNA. This inhibition triggers a series of cellular responses including:
Research has shown that CX-5461 can significantly augment phosphorylated AMP-activated protein kinase alpha expression while decreasing phosphorylated Akt levels, indicating its role in modulating key survival pathways in cancer cells.
These properties are crucial for understanding the handling and application of CX-5461 in laboratory settings.
CX-5461 has significant potential applications in scientific research, particularly in:
The ongoing research aims to further elucidate its efficacy and safety profiles in clinical settings, potentially leading to novel therapeutic strategies against malignancies characterized by high levels of ribosomal RNA production.
CAS No.: 127414-85-1
CAS No.: 50372-80-0
CAS No.:
CAS No.: 136033-39-1